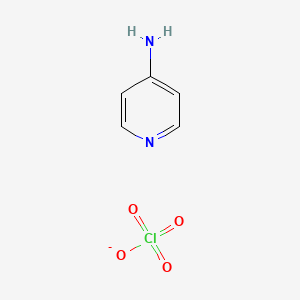

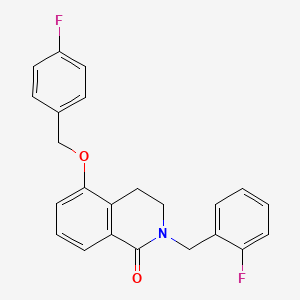

![molecular formula C17H22N4O5S B2736223 ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886922-31-2](/img/structure/B2736223.png)

ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were prepared via the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . Structures of the new compounds were confirmed by NMR and MS spectral data and by elemental analyses .Chemical Reactions Analysis

These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Several compounds showed selective inhibition to the COX-2 isozyme . The results of the molecular docking studies are closely related to the results of the in vitro COX-2 inhibitory activities .科学的研究の応用

Synthesis and Biological Activity

Antiviral Applications : A study focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity. This research highlights the potential of related compounds in antiviral therapy (Al-Masoudi et al., 2007).

Antimicrobial Applications : Another study reported the synthesis of bifunctional sulfonamide-amide derivatives, demonstrating significant in vitro antibacterial and antifungal activities. This study underscores the compound's role in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Antimycobacterial Activity : Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating potential use in tuberculosis treatment (Lv et al., 2017).

Synthesis Methodologies

Sulfonamide Derivatives Synthesis : A method for synthesizing N-substituted derivatives of a specific compound showed moderate to high antibacterial activity, illustrating the compound's utility in creating effective antimicrobial agents (Khalid et al., 2016).

Cardiac Electrophysiological Activity : The synthesis and evaluation of N-substituted imidazolylbenzamides for selective class III electrophysiological activity indicated potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Chemical Synthesis and Characterization

- Benzimidazole Derivatives Synthesis : A study on the efficient catalysis of benzimidazole derivatives synthesis highlighted the compound's role in facilitating chemical reactions, contributing to advancements in synthetic chemistry (Khazaei et al., 2011).

特性

IUPAC Name |

ethyl 4-[2-(2-methylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-3-26-17(23)20-10-8-19(9-11-20)15(22)12-21-14-7-5-4-6-13(14)18-16(21)27(2,24)25/h4-7H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBWXUDSNOFAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)

![2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2736145.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)

![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)

![(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2736151.png)

![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)

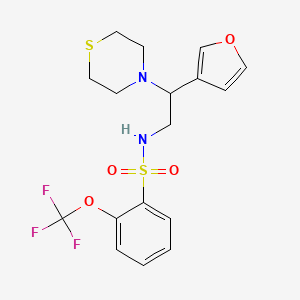

![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2736163.png)